5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
Overview
Description
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C7H3ClN4. It has a molecular weight of 178.58 . This compound is used in research and is considered an intermediate in organic light-emitting diode (OLED) materials .
Synthesis Analysis
The synthesis of this compound involves aminodehalogenation reactions . Microwave-assisted synthesis is used to accelerate these reactions, leading to higher yields and shorter reaction times .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with a chlorine atom and a methyl group attached at the 5th and 6th positions, respectively. Additionally, there are two cyano groups attached at the 2nd and 3rd positions .Chemical Reactions Analysis
The compound is involved in aminodehalogenation reactions . It can react with ring-substituted benzylamines under microwave-assisted conditions .Scientific Research Applications
Corrosion Inhibition : Pyranopyrazole derivatives, which are structurally related to 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high corrosion inhibition efficiency, which increased with concentration and demonstrated their potential in industrial applications (Yadav et al., 2016).
Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives from pyrazine-2,3-dicarbonitriles, including 5,6-disubstituted 3-alkoxypyrazine-2-carbonitriles, by direct substitution with alcohols and amines. These reactions are influenced by the substituents and reaction conditions, highlighting the chemical versatility of these compounds (Kojima et al., 1980).
Reaction with Phosphorus Oxychloride and Organomagnesium Compounds : Methylpyrazinecarbonitriles, including compounds similar to this compound, have been studied for their reactions with phosphorus oxychloride and organomagnesium compounds. These reactions have led to the formation of tricyclic compounds and addition products, showing the compound's reactivity and potential for forming complex structures (Schwaiger & Ward, 2010).
Synthesis of Pteridine Derivatives : Research has been done on synthesizing pteridine derivatives related to folic acid and methanopterin from pyrazine-2,3-dicarbonitrile. This synthesis involves radical substitutions and transformations, indicating the compound's utility in creating biologically relevant molecules (Tada et al., 1997).
Use in Stable Isotope Dilution Assays : Alkylpyrazines derived from compounds like this compound have been synthesized and used in stable isotope dilution assays (SIDA) for accurate quantification of aroma components in complex food matrices. This highlights its application in food science and analytical chemistry (Fang & Cadwallader, 2013).
Synthesis of Nitrogen-Rich Heterocycles : Derivatives of 5,6-dichloropyrazine-2,3-dicarbonitrile, a compound structurally similar to this compound, have been used to synthesize new nitrogen-rich heterocycles. These compounds have potential applications in various fields, including medicinal chemistry (Ried & Tsiotis, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimycobacterial activity .
Mode of Action
This metabolite causes a lowering of the inner compartment pH in mycobacterial cells, leading to inhibition of membrane transport and then to cellular death .
Biochemical Pathways
For instance, some pyrazine derivatives are known to undergo intramolecular charge transfer (ICT) as the main pathway for deactivating their excited states .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have antimycobacterial effects .
Properties
IUPAC Name |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c1-4-7(8)12-6(3-10)5(2-9)11-4/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSRCHYXAOIQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512672 | |
Record name | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72126-54-6 | |
Record name | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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